molecular formula C10H21NO3 B13222736 5-Amino-3-(butoxymethyl)pentanoic acid

5-Amino-3-(butoxymethyl)pentanoic acid

Cat. No.: B13222736
M. Wt: 203.28 g/mol
InChI Key: LCPQYJJVKFZVKM-UHFFFAOYSA-N
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Description

5-Amino-3-(butoxymethyl)pentanoic acid is an organic compound with the molecular formula C10H21NO3 It is a derivative of pentanoic acid, featuring an amino group at the 5th position and a butoxymethyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(butoxymethyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopentanoic acid with butoxymethyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 5-aminopentanoic acid in a suitable solvent such as dichloromethane.
  • Add a base such as triethylamine to the solution.
  • Slowly add butoxymethyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(butoxymethyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-nitro-3-(butoxymethyl)pentanoic acid.

    Reduction: Formation of 5-amino-3-(butoxymethyl)pentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(butoxymethyl)pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-(butoxymethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic acid: A simpler analog without the butoxymethyl group.

    5-Amino-2-(3-aminopropyl)pentanoic acid: Features an additional amino group, leading to different chemical properties.

    5-Nitro-3-(butoxymethyl)pentanoic acid: An oxidized derivative with a nitro group.

Uniqueness

5-Amino-3-(butoxymethyl)pentanoic acid is unique due to the presence of both an amino group and a butoxymethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

5-amino-3-(butoxymethyl)pentanoic acid

InChI

InChI=1S/C10H21NO3/c1-2-3-6-14-8-9(4-5-11)7-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)

InChI Key

LCPQYJJVKFZVKM-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CCN)CC(=O)O

Origin of Product

United States

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